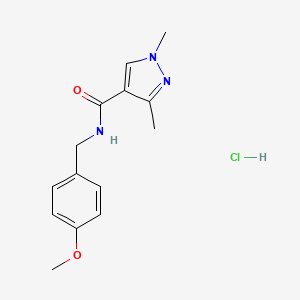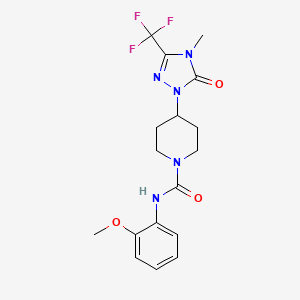
N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride, also known as MPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. MPHC is a potent and selective antagonist of the cannabinoid CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system.
Applications De Recherche Scientifique
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Researchers have explored its cytotoxicity against various cancer cell lines, including NCI-H460, A549, and MDA-MB-231. While it may not surpass the potency of cisplatin, it does exhibit efficacy, particularly in the case of the complex derived from HL1 .
Metallocene Chemistry
The reaction of this compound with [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] led to the isolation of cationic complexes of the formula [RuCl(η6-p-cymene)(HL)]+. These complexes were obtained as solid chloride and trifluoromethylsulfate (TfO) salts. The ligand coordinates with the ruthenium center through the iminic and sulfur atoms, forming a five-membered chelate ring. An X-ray study of single crystals confirmed the presence of two isomers differing in the configuration of the iminic bond .
Redox Behavior
Cyclic voltammetry studies evaluated the redox behavior of the ligands and complexes. Interestingly, it appears more challenging to oxidize the complex derived from HL1 compared to HL2 .
Mécanisme D'action
Target of Action
The compound, also known as N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The modulation of these pathways contributes to its therapeutic effects against AD.
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and bbb permeability . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The compound’s action results in beneficial effects in preclinical AD-like models. It prevents Aβ formation and reduces tau phosphorylation, which are key features of AD pathophysiology . These molecular and cellular effects support its potential as a therapeutic strategy against AD.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-10-13(9-17(2)16-10)14(18)15-8-11-4-6-12(19-3)7-5-11;/h4-7,9H,8H2,1-3H3,(H,15,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZQKTOKZZFPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCC2=CC=C(C=C2)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2788758.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2788759.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2788762.png)
![N-[3-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2788763.png)




![4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2788774.png)
![(E)-N-[1-(3-Cyanophenyl)-2-methoxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2788775.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2788777.png)
![(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine](/img/structure/B2788778.png)